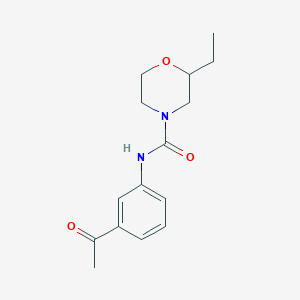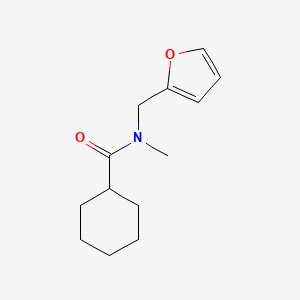
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a derivative of pyridine, which is a heterocyclic compound commonly found in many natural products and synthetic molecules. The chemical structure of DPA consists of a pyridine ring attached to a propanamide group, which makes it a valuable building block for the synthesis of many organic compounds.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. For example, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme involved in the synthesis of DNA. This inhibition can lead to the depletion of intracellular deoxynucleotide triphosphate pools, which can inhibit the replication of cancer cells and viruses.
Biochemical and Physiological Effects:
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of DNA synthesis. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to modulate the expression of various genes involved in cell growth and differentiation. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has several advantages as a research tool, including its high purity, good yield, and ease of synthesis. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is a versatile building block for the synthesis of many organic compounds. However, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. Moreover, the use of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide in materials science and catalysis is an area of active research. Further studies are needed to elucidate the biological effects of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can be achieved through several methods, including the reaction of pyridine-3-carboxaldehyde with 2,2-dimethylpropanamine in the presence of a catalyst, such as palladium on carbon. This method yields N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide with high purity and good yield. Other methods, such as the reaction of pyridine with 2,2-dimethylpropanoyl chloride or 2,2-dimethylpropanoic acid, have also been reported.
Scientific Research Applications
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has been reported that N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)11(14)13(3)8-10-5-4-6-12-7-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSJWXDBUORRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)


![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)
